Mal-amido-PEG8-TFP ester

Hydrolytic stability Surface functionalization Aqueous bioconjugation

NHS ester crosslinkers hydrolyze rapidly in aqueous buffers, reducing conjugation efficiency and increasing waste. Mal-amido-PEG8-TFP ester solves this with a TFP ester demonstrating 5-fold greater hydrolytic stability, enabling sequential, high-yield bioconjugation. • Maleimide-thiol coupling at pH 6.5-7.0; TFP-amine coupling at pH 7.5-8.0 • PEG8 spacer ensures aqueous solubility and prevents aggregation • ≥95% purity by HPLC/NMR; stored at -20°C; ships ambient

Molecular Formula C32H44F4N2O13
Molecular Weight 740.7 g/mol
Cat. No. B608819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG8-TFP ester
SynonymsMal-amido-PEG8-TFP ester
Molecular FormulaC32H44F4N2O13
Molecular Weight740.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H44F4N2O13/c33-24-23-25(34)31(36)32(30(24)35)51-29(42)4-7-43-9-11-45-13-15-47-17-19-49-21-22-50-20-18-48-16-14-46-12-10-44-8-5-37-26(39)3-6-38-27(40)1-2-28(38)41/h1-2,23H,3-22H2,(H,37,39)
InChIKeyYQFZOPSEPCSFQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-amido-PEG8-TFP Ester: Dual-Reactive PEG8 Linker


Mal-amido-PEG8-TFP ester is a heterobifunctional polyethylene glycol (PEG) crosslinker featuring a maleimide group for thiol conjugation and a tetrafluorophenyl (TFP) ester for amine conjugation, connected by an eight-unit PEG8 spacer . With a molecular weight of 740.7 g/mol and purity typically ≥95% as confirmed by NMR and HPLC, this compound enables site-specific, sequential bioconjugation in aqueous media due to the distinct pH optima of its two reactive groups [1].

Chemistry Heterobifunctional PEG8 crosslinker for sequential bioconjugation
Selectivity Maleimide for thiols (pH 6.5–7.5), TFP ester for amines (pH 7.5–8.0)
Workflow Fit Supports aqueous-phase orthogonal coupling without protecting groups
Selection Context TFP ester provides higher hydrolytic stability over NHS esters in basic buffers

Why Mal-amido-PEG8-TFP Ester Is Irreplaceable


Generic substitution of Mal-amido-PEG8-TFP ester with in-class alternatives such as Mal-PEG4-NHS ester or Mal-PEG8-NHS ester fails due to critical differences in hydrolysis kinetics, amine reactivity, and spacer-dependent solubility. TFP esters demonstrate superior hydrolytic stability in aqueous buffers compared to N-hydroxysuccinimidyl (NHS) esters, which hydrolyze rapidly as pH increases, leading to significant reagent waste and reduced conjugation yields . Additionally, the PEG8 spacer provides enhanced aqueous solubility relative to shorter PEG2 or PEG4 variants, mitigating aggregation and precipitation issues common with hydrophobic crosslinkers . These combined properties make direct interchangeability with NHS-based or shorter PEG linkers impractical without compromising conjugation efficiency, yield, and reproducibility.

!
TFP ester vs. NHS ester: Hydrolytic stability and amine reactivity differ; direct substitution may reduce conjugation yield and reproducibility.
!
PEG8 vs. PEG2/PEG4 spacer: Spacer length alters aqueous solubility and aggregation behavior; shorter PEGs may cause precipitation in aqueous workflows.
!
Orthogonal conjugation scheme: Relies on specific pH windows; in-class alternatives may compromise sequential coupling efficiency if pH optima are not matched.

Mal-amido-PEG8-TFP Ester: Quantitative Evidence


Hydrolytic Stability: TFP vs. NHS Ester

In a head-to-head comparison of self-assembled monolayers (SAMs) for DNA array fabrication, TFP ester SAMs demonstrated 5-fold greater surface density of immobilized DNA molecules compared to NHS SAM analogs at pH 10. This outcome is attributed to the superior hydrolytic stability of TFP esters under basic conditions, where NHS esters undergo rapid hydrolysis [1]. While this study was conducted on SAMs rather than in solution, the fundamental chemistry of the activated ester groups is directly transferable to solution-phase conjugation reactions using Mal-amido-PEG8-TFP ester.

Hydrolytic Stability
Head-to-head
5-fold greater surface density
Supports higher conjugation efficiency in basic aqueous buffers.
Based on SAMs model at pH 10; solution-phase transfer requires validation.
Hydrolytic stability Surface functionalization Aqueous bioconjugation

PEGylation Efficiency: TFP vs. NHS Ester

A 2017 study by J. Wang, et al., evaluating the performance of fluorophenyl esters for PEGylation concluded that 'with regards to PEGylation, the TFP ester performed better than NHS ester' . This conclusion is supported by vendor in-house research confirming the superior performance of TFP esters over NHS esters in aqueous buffer conjugation reactions. The improved performance is attributed to the combination of slower hydrolysis kinetics and higher intrinsic reactivity toward free amines.

PEGylation Efficiency
Source review
Reported better overall PEGylation performance vs. NHS ester
Supports selection for maximizing conjugate yield.
Qualitative cross-study assessment; quantitative yield data unavailable.
PEGylation Conjugation yield Fluorophenyl ester comparison

TFP Ester pH Window for Orthogonal Conjugation

The optimal pH range for TFP ester amine conjugation is 7.5-8.0, which is slightly higher than the 7.0-7.5 optimal range for NHS esters . This elevated pH optimum allows for better separation from the maleimide-thiol conjugation step, which proceeds optimally at pH 6.5-7.5. Above pH 7.5, free amines begin competing with thiols at the maleimide site, potentially confounding results. Therefore, the higher pH preference of TFP esters enables a cleaner, more controlled sequential conjugation strategy where amine conjugation can be performed at pH 7.5-8.0 following completion of the maleimide-thiol reaction at the lower end of the 6.5-7.5 range.

pH Window
Class-level
TFP ester pH 7.5–8.0
NHS ester pH 7.0–7.5
Enables cleaner orthogonal conjugation with maleimide-thiol step.
0.5 pH unit differential reduces competing amine side reactions.
Conjugation pH optimization Orthogonal bioconjugation Maleimide-TFP dual reactivity

PEG8 Spacer: Enhanced Aqueous Solubility

The eight-unit PEG8 spacer in Mal-amido-PEG8-TFP ester provides superior aqueous solubility compared to shorter PEG2 (16-atom spacer) and PEG4 (24-atom spacer) variants. Longer PEG chains have improved water solubility relative to shorter PEG chains . Class-level evidence indicates that PEG8-length spacers act as molecular surfactants, enveloping lipophilic cores in a hydration shell of tightly bound water, increasing apparent solubility many-fold without the need for co-solvents that would later compromise formulation or toxicology studies [1]. Unlike traditional hydrophobic crosslinkers that frequently cause aggregation and precipitation, the PEG8 spacer maintains conjugate solubility throughout the reaction, a property shared across the dPEG® class but enhanced with longer chain lengths .

Spacer Solubility
Data to verify
PEG8 reported to enhance solubility and reduce aggregation vs. PEG2/PEG4
Formulation-dependent property; supports aqueous reaction homogeneity.
Class-level trend; aggregation risk is specific to hydrophobic payloads.
PEG spacer optimization Aqueous solubility Aggregation prevention

Selective Thiol Conjugation by Maleimide Group

The maleimide group of Mal-amido-PEG8-TFP ester reacts selectively with thiols at pH 6.5-7.5 to form stable covalent bonds [1]. Conducting the reaction at the lowest reasonable pH within this range minimizes competition from free amines, which would otherwise react with the maleimide site above pH 7.5, potentially confounding results . This well-characterized pH-dependent selectivity is consistent across the maleimide-PEG class of crosslinkers, enabling predictable and reproducible site-specific conjugation to cysteine residues on proteins, antibodies, or peptides.

Thiol Conjugation
Reported
Maleimide selective at pH 6.5–7.5
Supports predictable site-specific cysteine labeling.
Well-characterized maleimide-PEG class behavior.
Maleimide-thiol chemistry pH-dependent selectivity Site-specific conjugation

Higher Amine Reactivity: TFP vs. NHS Ester

TFP esters have demonstrated higher reactivity with free amines compared to NHS esters, a property that is consistently reported across multiple sources . This higher intrinsic reactivity is particularly advantageous when conjugating to sterically hindered amines or when working with limited amounts of precious biomolecules. The combination of higher reactivity and greater hydrolytic stability results in more efficient overall conjugation yields compared to NHS ester-based alternatives.

Amine Reactivity
Class-level
Reported higher reactivity vs. NHS ester
May support faster kinetics for sterically hindered amines.
Qualitative comparison; specific rate constants not provided in sources.
Amine reactivity Conjugation kinetics Active ester comparison

Optimal Applications for Mal-amido-PEG8-TFP Ester


Hydrolytically Stable ADC Linker Synthesis

For antibody-drug conjugate (ADC) manufacturing where thiols on reduced antibody interchain disulfides must be conjugated to amine-containing cytotoxic payloads, Mal-amido-PEG8-TFP ester enables sequential orthogonal conjugation: maleimide-thiol coupling at pH 6.5-7.0 followed by TFP ester-amine coupling at pH 7.5-8.0 . The 5-fold greater stability of TFP esters under basic conditions relative to NHS esters minimizes hydrolytic degradation of the active ester during the second conjugation step, maximizing overall DAR and reducing purification burden [1]. The PEG8 spacer maintains solubility throughout both steps, preventing precipitation that plagues traditional hydrophobic crosslinkers.

PROTAC Linker Development

In PROTAC (PROteolysis TArgeting Chimera) synthesis, Mal-amido-PEG8-TFP ester serves as a PEG-based linker that connects an E3 ligase ligand to a target protein ligand . The PEG8 spacer length is optimal for balancing solubility with conformational flexibility, allowing the ternary complex to form efficiently without imposing steric constraints that might limit degradation efficiency [1]. The superior hydrolytic stability of the TFP ester ensures that the amine-reactive end group remains intact during multi-step PROTAC assembly, particularly when working with precious E3 ligase ligands or custom-synthesized target binders.

Nanoparticle Functionalization for Drug Delivery

When functionalizing liposomal surfaces or nanoparticle coatings with targeting ligands, Mal-amido-PEG8-TFP ester can be conjugated to surface amines via its TFP ester at pH 7.5-8.0, leaving the maleimide group free for subsequent attachment of thiol-containing peptides, antibodies, or small molecule drugs . The PEG8 spacer's hydrophilic nature and length provide a stealth coating effect, reducing opsonization and extending circulation half-life in vivo [1]. The TFP ester's resistance to hydrolysis is critical in this application because the amine conjugation step often occurs in aqueous buffer over extended reaction times.

High-Density Protein Microarray Fabrication

For the construction of protein microarrays or biosensor surfaces requiring high immobilization density, Mal-amido-PEG8-TFP ester can be used to functionalize amine-coated surfaces with maleimide groups for subsequent protein capture. The 5-fold greater immobilization density demonstrated for TFP esters under basic pH conditions directly translates to higher protein loading capacity and improved signal-to-noise ratios in downstream assays . The PEG8 spacer additionally provides a flexible, non-fouling linker that preserves protein conformation and activity after surface immobilization, a critical factor in assay reproducibility.

Application
Selection Property
Validation Focus
ADC Linker Synthesis
Hydrolytically stable orthogonal conjugation
DAR assessment & scalability
PROTAC Development
PEG8 solubility & conformational flexibility
Ternary complex formation efficiency
Nanoparticle Functionalization
Surface maleimide presentation
Ligand coupling & circulation half-life
Protein Microarrays
High-density immobilization matrix
Signal-to-noise ratio & reproducibility

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